3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
3-Bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound characterized by a fused pyrazole-triazinone core. Its molecular formula is C₆H₅BrN₄O, with a bromine atom at position 3 and a methyl group at position 2 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine substituent enhances reactivity in cross-coupling reactions, while the methyl group influences solubility and metabolic stability .
Properties
IUPAC Name |
3-bromo-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4(7)5-6(12)9-8-2-11(5)10-3/h2H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGNTUGBBSRJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NNC(=O)C2=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) for deprotonation and nucleophiles like amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the reagents used.
Scientific Research Applications
3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as an anticancer agent.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with molecular targets such as CDK2. The compound inhibits the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo-triazinone scaffold exists in multiple isomeric forms, significantly affecting physicochemical and biological properties:
Key Observations :
- Isomerism : The target compound’s [1,5-d] fusion (vs. [5,1-c] or [4,3-d]) alters ring strain and electron distribution, impacting reactivity .
- Substituent Effects : Bromine at position 3 (target) vs. position 7/8 in analogues influences electrophilic substitution patterns. Methyl groups enhance lipophilicity compared to bulkier tert-butyl or benzyl substituents .
Key Observations :
Physicochemical Properties
Biological Activity
3-Bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo-triazine derivatives known for their diverse pharmacological properties, including anti-cancer and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 2-position of the pyrazolo ring system. The unique arrangement of nitrogen atoms contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazin derivatives. A study investigating various derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values ranged from 45 to 97 nM.
- HCT-116 (colon cancer) : IC50 values ranged from 6 to 99 nM.
- HepG-2 (liver cancer) : IC50 values ranged from 48 to 90 nM.
These results suggest that derivatives of this compound may serve as promising candidates for further development in cancer therapy due to their selective cytotoxicity towards tumor cells .
Immunomodulatory Effects
In addition to its anticancer properties, research has demonstrated that pyrazolo[1,5-d][1,2,4]triazin derivatives can modulate immune responses. A study focused on the impact of these compounds on Cytotoxic T Lymphocytes (CTL) revealed that certain derivatives were able to enhance CTL activity in vitro. This was assessed through mixed leukocyte cultures (MLC) where compounds were tested at concentrations of 75 µM and 150 µM. The results indicated variability in immunological responses among different derivatives .
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets:
- CDK2 Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have indicated that these compounds fit well into the active site of CDK2 through essential hydrogen bonding interactions. This suggests a potential pathway for the design of more effective inhibitors .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
